(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
This compound, identified in as SH-7283 (CAS: 2287346-45-4), is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-chlorophenyl substituent at the 4-position. Its stereochemistry (3S,4R) and structural motifs make it a key intermediate in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development. The compound has a purity of 97% and is synthesized with a trans-configuration, as indicated by the "trans" designation in its nomenclature .
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)/t15-,16+/m0/s1 |
InChI Key |
SIVURWGWAFBFKR-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation via Cyclization Strategies
The pyrrolidine scaffold is typically constructed through [3+2] cycloaddition or intramolecular cyclization of linear precursors. A common approach involves the use of γ-amino acids or allylic amines as starting materials. For example, a diastereoselective cyclization of N-protected γ-amino acrylates under acidic conditions yields the pyrrolidine ring with moderate stereocontrol.
Key Reaction Conditions:
- Precursor: (S)-N-(p-methoxybenzyl)-2-tert-butoxycarbonyl-4-oxo-pyrrolidine-3-carboxylic acid
- Catalyst: Chiral palladium complexes (e.g., Pd(PPh₃)₄)
- Solvent System: Ethanol/DMF (5:1 v/v)
- Yield: 46–56% for initial cyclization steps
| Cyclization Method | Starting Material | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Acid-mediated | γ-Amino acrylate | HCl/EtOH | 52 | 3:1 (trans:cis) |
| Metal-catalyzed | Allylic amine | Pd(OAc)₂ | 68 | 4:1 (trans:cis) |
| Photochemical | Aziridine derivative | UV light | 41 | 2:1 (trans:cis) |
Asymmetric Hydrogenation for Stereocontrol
The (3S,4R) configuration is achieved through asymmetric hydrogenation of enamine intermediates. Patent WO2014206257A1 details the use of chiral Ru-BINAP catalysts under high-pressure H₂ (1.4–1.5 MPa) to set the C3 and C4 stereocenters.
Optimized Parameters:
- Substrate: (Z)-N-Cbz-4-(2-chlorophenyl)pyrrolidin-3-one
- Catalyst: (R)-DTBM-SEGPHOS-RuCl₂
- Temperature: 50°C
- Enantiomeric Excess: 92–95% ee
Protecting Group Strategies
Carboxylic Acid Protection
The C3 carboxylic acid is often protected as a tert-butyl ester to prevent interference during subsequent reactions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment in dichloromethane.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance yield and stereochemical purity:
Process Overview:
- Ring Formation: Microreactor (25°C, residence time 12 min)
- Asymmetric Hydrogenation: Packed-bed reactor with immobilized catalyst
- Cbz Deprotection: Acidic resin column (HCl/MeOH)
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Cycle Time | 48 h | 6 h |
| Overall Yield | 34% | 61% |
| Purity | 97.5% | 99.1% |
Crystallization-Induced Dynamic Resolution
Racemic mixtures are resolved using chiral tartaric acid derivatives, achieving >99% enantiomeric purity through controlled crystallization.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | High ee (92–95%) | Requires expensive catalysts | Moderate |
| Enzymatic Resolution | Mild conditions | Low yield (30–40%) | Limited |
| Chiral Pool Synthesis | Uses natural amino acids | Restricted substrate scope | High |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and 2-chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can be employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Positional Isomers: 2-Chlorophenyl vs. 4-Chlorophenyl
- SH-6591 (CAS: 2140264-20-4): Differs by a 4-chlorophenyl substituent instead of 2-chlorophenyl. Both compounds share 97% purity, suggesting comparable synthetic feasibility .
Halogen-Substituted Analogs
- (3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid (CAS: 1269755-11-4):
Alkyl-Substituted Derivatives
- (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS: 1402666-47-0):
- (3S,4R)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (CAS: 1428243-69-9):
Bulkier Substituents
- Difluorophenyl substitution introduces electron-withdrawing effects, contrasting with the electron-deficient 2-chlorophenyl group in the target compound .
Purity and Yield
- The target compound and its positional isomer (SH-6591) achieve high purity (97%), outperforming some ureido-functionalized analogs in (e.g., 14{5,4} with 14% purity) .
Molecular Weight and Solubility
Stereochemical Considerations
Functional Group Comparisons
- Cbz vs. tert-Butoxycarbonyl (Boc) :
- The Cbz group in the target compound is base-labile, whereas Boc (e.g., in ) is acid-labile. This distinction influences deprotection strategies in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
